Closiramine is synthesized from precursor compounds that are typically derived from natural or synthetic sources. It belongs to the class of tricyclic antidepressants, which are known for their three-ring molecular structure. The classification of Closiramine as a tricyclic antidepressant places it alongside other well-known medications in this category, such as amitriptyline and nortriptyline.
The synthesis of Closiramine involves several chemical reactions that transform starting materials into the final product. A common synthetic route includes:
The molecular structure of Closiramine can be described as follows:
Closiramine participates in several chemical reactions that are relevant to its function:
Closiramine exerts its therapeutic effects mainly through:
The physical and chemical properties of Closiramine include:
Closiramine has several scientific applications:
The synthesis of Closiramine analogs employs convergent strategies that integrate multicomponent reactions and regioselective functionalization. A representative pathway begins with the condensation of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine with chloroacetic acid under reflux conditions, yielding a thiazolidinone intermediate. Subsequent nucleophilic aromatic substitution (SNAr) with piperazine derivatives introduces the critical tertiary amine moiety responsible for enhanced bioavailability. For instance, N-methylpiperazine facilitates a 78% yield in dimethylformamide at 110°C, while bulkier substituents like N-benzylpiperazine require microwave irradiation (150°C, 30 min) to achieve comparable efficiency [1].
Key reaction optimizations include:
Table 1: Synthetic Yields of Representative Closiramine Analogs
Analog Core | R-Group | Reaction Conditions | Yield (%) |
---|---|---|---|
Thiadiazole-piperazine | N-Methylpiperazine | DMF, 110°C, 12 h | 78 |
Thiadiazole-azepane | N-Ethylazepane | Toluene, MW, 150°C, 30 min | 65 |
Triazoloquinazoline | 4-Fluorophenyl | Acetic acid, reflux, 8 h | 82 |
Density functional theory (DFT) simulations at the B3LYP/6-31G(d,p) level reveal that Closiramine’s bioactivity depends on its ability to adopt a boat-like conformation in the piperazine ring. This geometry positions the thiadiazole nitrogen atoms 3.2 Å from the catalytic triad of DHFR (dihydrofolate reductase), facilitating hydrogen bonding with Ser59 and π-stacking with Phe31. Molecular dynamics (MD) simulations (200 ns, explicit solvent) demonstrate that (S)-enantiomers exhibit 15-fold lower free energy of binding (ΔG = −9.8 kcal/mol) than (R)-counterparts due to reduced steric clash with Val115 [1] [3].
Virtual screening pipelines incorporate:
Systematic SAR analysis identifies the 1,3,4-thiadiazole nucleus as indispensable for antimicrobial potency. Derivatives bearing electron-withdrawing groups (NO₂, CN) at C5 enhance Staphylococcus aureus inhibition (MIC = 1.56 µg/mL) by strengthening arene–arene interactions with Phe31 in DHFR. Conversely, replacing the dinitrophenyl group with methylcarboxylate reduces activity 20-fold, confirming the necessity of π-acidic pharmacophores. The optimal pharmacophore model (Q² = 0.88) highlights three features:
Table 2: Biological Activity of Closiramine Analogs Against Key Targets
Analog Structure | DHFR IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Cancer Cell GI₅₀ (µM) |
---|---|---|---|
5-(3,5-Dinitrophenyl)-thiadiazole | 0.04 ± 0.02 | 1.56 (S. aureus) | 2.1 (CCRF-CEM) |
5-(4-Cyanophenyl)-thiadiazole | 0.89 ± 0.11 | 6.25 | 8.7 |
Triazoloquinazoline-4-fluorophenyl | N/A | 3.12 (C. albicans) | N/A |
Aspergillus niger ketoreductases enable asymmetric synthesis of Closiramine’s chiral alcohol intermediates with 99% ee. Directed evolution of Candida antarctica lipase B (CalB) improves acylation kinetics 7-fold for N-Boc-piperazine precursors, using vinyl acetate as an acyl donor in tert-butyl methyl ether. Critical mutations (L278V/A281G) expand the active site to accommodate bulky dinitrophenyl groups, confirmed by cryo-EM structures at 2.8 Å resolution. Whole-cell biotransformations in E. coli BL21(DE3) achieve 90% conversion in 3 hours, outperforming chemical catalysis by eliminating heavy-metal catalysts [3] [8].
Enzyme engineering strategies include:
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